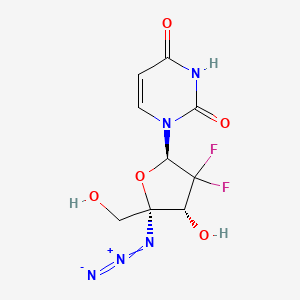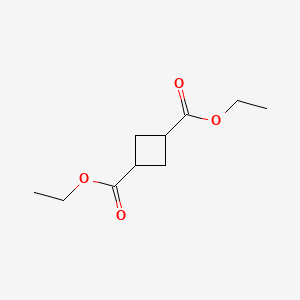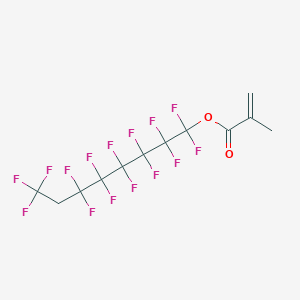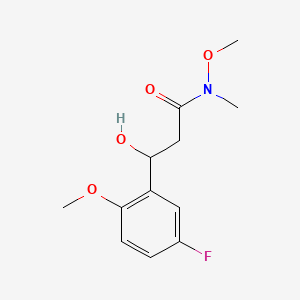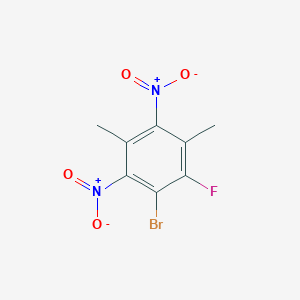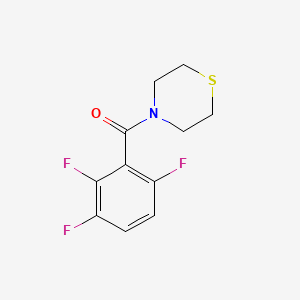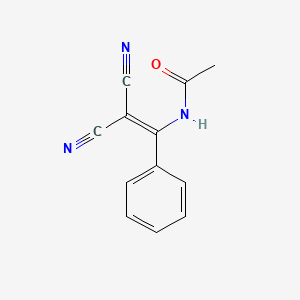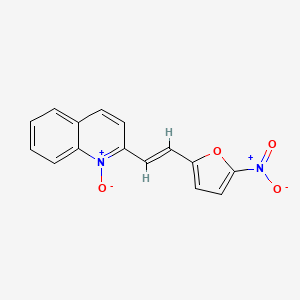
Quinoline, 2-(2-(5-nitro-2-furyl)vinyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring system substituted with a nitrofuran moiety. The compound exhibits unique chemical properties due to the presence of both the quinoline and nitrofuran rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran ring can be synthesized through the nitration of furan derivatives. For instance, 5-nitrofuran-2-carboxaldehyde can be prepared by nitrating furan-2-carboxaldehyde.
Formation of the quinoline ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of the nitrofuran and quinoline rings: The final step involves the coupling of the nitrofuran and quinoline rings through a condensation reaction. This can be achieved by reacting 5-nitrofuran-2-carboxaldehyde with 2-methylquinoline in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium may involve large-scale nitration and cyclization reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: It is used in the development of new materials with unique chemical properties.
作用机制
The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound exerts its antimicrobial effects by inhibiting bacterial enzymes involved in essential metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways.
相似化合物的比较
Similar Compounds
Nitrofuran Derivatives: Compounds such as nitrofurantoin and nitrofurazone share structural similarities with 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium.
Quinoline Derivatives: Compounds like quinine and chloroquine also share the quinoline ring system.
Uniqueness
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium is unique due to the combination of the nitrofuran and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various scientific research applications.
属性
CAS 编号 |
794-44-5 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H10N2O4/c18-16-12(6-5-11-3-1-2-4-14(11)16)7-8-13-9-10-15(21-13)17(19)20/h1-10H/b8-7+ |
InChI 键 |
GXSWRHMJLQSDGW-BQYQJAHWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])/C=C/C3=CC=C(O3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C=CC3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


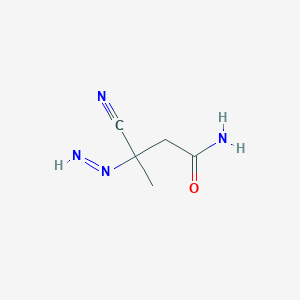
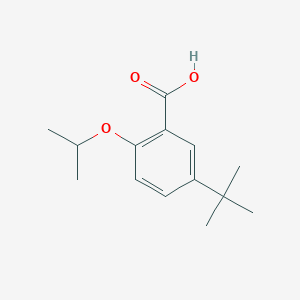
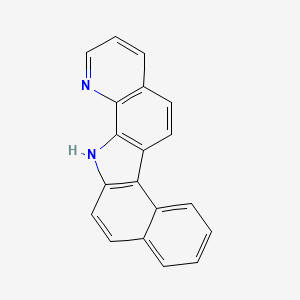
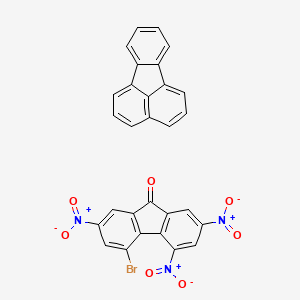
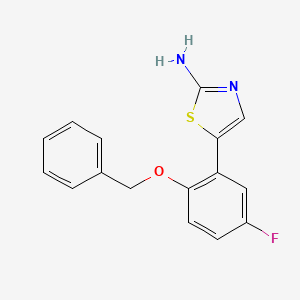
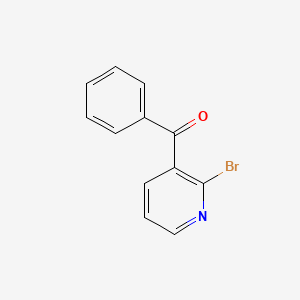
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)
